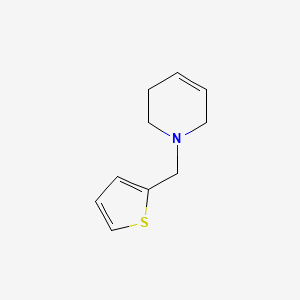
1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring attached to a tetrahydropyridine moiety. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction process .
化学反应分析
Types of Reactions: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
科学研究应用
1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Timepidium Bromide: Used for its anticholinergic effects.
Uniqueness: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine stands out due to its unique combination of a thiophene ring and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
属性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC 名称 |
1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h1-2,4-5,8H,3,6-7,9H2 |
InChI 键 |
HCPHOVCANSXLAU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1)CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















